molecular formula O6Ti3 B082121 Trititanium oxide CAS No. 12035-95-9

Trititanium oxide

Cat. No. B082121
Key on ui cas rn: 12035-95-9
M. Wt: 79.87 g/mol
InChI Key: SOQBVABWOPYFQZ-UHFFFAOYSA-N
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Patent
US05955142

Procedure details

Aluminum dodecyloxide was prepared in the same manner as in Example 1. Then a part of the aluminum dodecyloxide was hydrolyzed in the same manner as in Example 1 to obtain an alumina slurry. A remained part of aluminum dodecyloxide was mixed with isopropyltitanium (produced by Kishida Kagaku K.K.) at a mixing ratio of 100:5 by weight. The mixture was hydrolysed in the same manner as in Example 1 employing the above alumina slurry as a crystal seed to obtain a titanium dioxide-containing alumina slurry. This alumina slurry was diluted with water to a solid alumina hydrate content 7.9%. The alumina slurry showed pH of 9.5. The pH was adjusted by adding a 3.9% nitric acid solution to a pH before aging as shown in Table 1. The alumina slurry was aged under the conditions shown in Table 1 to obtain a colloidal sol of alumina hydrate. This colloidal sol was spray-dried in the same manner as in Example 1 to obtain alumina hydrate, which had a boehmite structure, and was in a form of a plate-shaped particles as same as in Example 1. Properties of the alumna hydrate were measured as described above. The measured properties are shown in Table 1. The titanium dioxide was contained only at and near surface of the alumina hydrate particles.
Name
aluminum dodecyloxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aluminum dodecyloxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropyltitanium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[Al:26].C([Ti:30])(C)C>>[CH2:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[Al:26].[O-2:13].[O-2:13].[Ti+4:30] |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
aluminum dodecyloxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC.[Al]
Step Two
Name
aluminum dodecyloxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC.[Al]
Name
isopropyltitanium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Ti]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain an alumina slurry

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)OCCCCCCCCCCCC.[Al]
Name
Type
product
Smiles
[O-2].[O-2].[Ti+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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